molecular formula C17H12ClIN2O2 B11534249 (5E)-2-(2-chloro-5-iodophenyl)-5-(2-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one

(5E)-2-(2-chloro-5-iodophenyl)-5-(2-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11534249
M. Wt: 438.6 g/mol
InChI Key: QQOUCHMZUKMRLY-RIYZIHGNSA-N
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Description

(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound that features a unique combination of chlorine, iodine, methoxy, and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable base.

    Aldol Condensation: The final step involves an aldol condensation reaction to form the methylene bridge between the phenyl and imidazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to reduce double bonds.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (chlorine, iodine), nucleophiles (methanol, ammonia).

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups such as hydroxyl or amino groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of novel materials with specific properties.

    Biological Studies: The compound can be used as a probe or marker in biological assays to study cellular processes.

    Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (4E)-2-(2-CHLOROPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE: Lacks the iodine substituent.

    (4E)-2-(2-IODOPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE: Lacks the chlorine substituent.

    (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE: Has a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of both chlorine and iodine atoms, along with the methoxy group and imidazole ring, gives (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE unique chemical properties. These include its reactivity, potential biological activity, and suitability for various applications in research and industry.

Properties

Molecular Formula

C17H12ClIN2O2

Molecular Weight

438.6 g/mol

IUPAC Name

(4E)-2-(2-chloro-5-iodophenyl)-4-[(2-methoxyphenyl)methylidene]-1H-imidazol-5-one

InChI

InChI=1S/C17H12ClIN2O2/c1-23-15-5-3-2-4-10(15)8-14-17(22)21-16(20-14)12-9-11(19)6-7-13(12)18/h2-9H,1H3,(H,20,21,22)/b14-8+

InChI Key

QQOUCHMZUKMRLY-RIYZIHGNSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C(=O)NC(=N2)C3=C(C=CC(=C3)I)Cl

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=N2)C3=C(C=CC(=C3)I)Cl

Origin of Product

United States

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